Letrozole-d4

Descripción general

Descripción

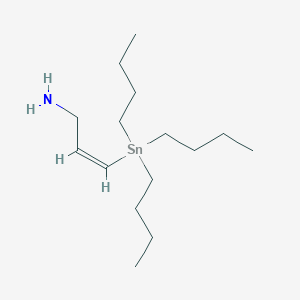

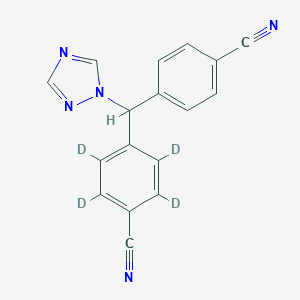

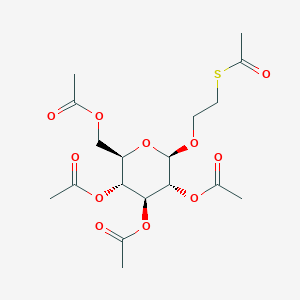

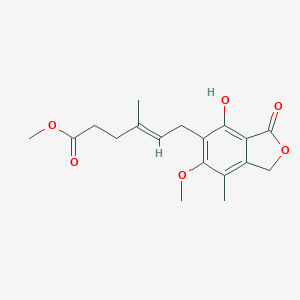

Letrozol-d4 es una versión deuterada de Letrozol, un inhibidor de la aromatasa no esteroideo. Está estructuralmente relacionado con Fadrozol y se utiliza principalmente en aplicaciones de investigación, como estudios de efecto isotópico cinético y como estándar interno en experimentos de resonancia magnética nuclear (RMN) .

Aplicaciones Científicas De Investigación

Letrozol-d4 se utiliza ampliamente en la investigación científica debido a sus propiedades únicas. Algunas de sus aplicaciones incluyen:

Química: Utilizado como estándar interno en espectroscopia de RMN para estudiar los mecanismos de reacción y la cinética.

Biología: Employed in studies involving enzyme kinetics and metabolic pathways.

Medicina: Utilizado en estudios farmacocinéticos para comprender el metabolismo y la distribución de Letrozol.

Industria: Aplicado en el desarrollo de nuevos productos farmacéuticos y en procesos de control de calidad .

Mecanismo De Acción

Letrozol-d4, al igual que Letrozol, es un inhibidor de la aromatasa no esteroideo tipo II. Actúa inhibiendo competitivamente la enzima aromatasa, que es responsable de convertir los andrógenos en estrógenos. Esta inhibición reduce los niveles de estrógenos en el cuerpo, lo cual es particularmente útil en el tratamiento del cáncer de mama positivo para receptores hormonales. Los objetivos moleculares incluyen el sitio activo de la enzima aromatasa, donde Letrozol-d4 se une e impide el proceso de conversión .

Análisis Bioquímico

Biochemical Properties

Letrozole-d4 interacts with the enzyme aromatase, a member of the cytochrome P450 family . It binds to the heme group of aromatase, inhibiting the conversion of androgens to estrogens . This competitive inhibition prevents the conversion of androstenedione to estrone and testosterone to estradiol . This compound has been found to interact with a variety of enzymes within the cytochrome (CYP) system .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing the availability of estrogen, leading to the regression of estrogen-dependent tumors . In vitro studies have shown that this compound can induce endoplasmic reticulum stress, oxidative stress, and programmed cell death in the epithelial cells of the small intestine of adult male rats .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the active site of the aromatase enzyme, thereby blocking the electron transfer chain of CYP19A1 . This action prevents the conversion of androgens to estrogen, leading to a reduction in uterine weight and elevated leuteinizing hormone .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown potent anti-tumor effects in several animal models . Studies with MCF-7Ca xenografts have indicated that this compound could be more effective than other aromatase inhibitors

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in female rats, a 14-day dose of 1 mg/kg interrupted the ovarian cycle and significantly suppressed uterine weight

Metabolic Pathways

This compound is involved in the metabolic pathway of estrogen synthesis, where it inhibits the enzyme aromatase, preventing the conversion of androgens to estrogens . It has also been found to modify the expressions of Hsd17b13 and Cyp26a1, which led to the suppression of retinoic acid in the hepatocytes .

Transport and Distribution

Recent advancements in drug delivery systems, such as the development of Letrozole-loaded nano-formulations, have shown promise in enhancing the solubility, biostability, and targeted delivery of this compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Letrozol-d4 implica la incorporación de átomos de deuterio en la molécula de Letrozol. Un método común incluye el uso de reactivos deuterados en el proceso de síntesis. Por ejemplo, la condensación de 4-(cloro(4-cianofenil)metil)benzamida con 1H-1,2,4-triazol, seguida de deshidratación utilizando anhídrido trifluoroacético a baja temperatura, se puede adaptar para incluir reactivos deuterados .

Métodos de Producción Industrial

La producción industrial de Letrozol-d4 generalmente implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso se optimiza para garantizar un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación, como recristalización y cromatografía para eliminar cualquier impureza no deuterada .

Análisis De Reacciones Químicas

Tipos de Reacciones

Letrozol-d4 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de Letrozol-d4 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con propiedades farmacocinéticas alteradas .

Comparación Con Compuestos Similares

Compuestos Similares

Algunos compuestos similares a Letrozol-d4 incluyen:

Anastrozol: Otro inhibidor de la aromatasa no esteroideo utilizado en el tratamiento del cáncer de mama.

Exemestano: Un inhibidor de la aromatasa esteroideo con un mecanismo de acción similar.

Formestano: Un inhibidor de la aromatasa esteroideo utilizado en mujeres posmenopáusicas.

Aminoglutetimida: Un inhibidor de la aromatasa más antiguo con efectos más amplios sobre la esteroidogénesis.

Singularidad de Letrozol-d4

Letrozol-d4 es único debido a su naturaleza deuterada, lo que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de átomos de deuterio mejora la estabilidad del compuesto y permite estudios más precisos en espectroscopia de RMN y experimentos de efecto isotópico cinético. Esto hace que Letrozol-d4 sea una herramienta valiosa tanto en entornos de investigación académica como industrial .

Propiedades

IUPAC Name |

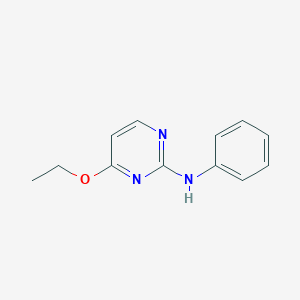

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJKCIUCZWXJDR-NMRLXUNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)

![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)